2,2,2-Tribromo-1-chloroethyl carbonochloridate
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Overview
Description
2,2,2-Tribromo-1-chloroethyl carbonochloridate: is a chemical compound with the molecular formula C3HBr3Cl2O2 . It is known for its unique structure, which includes both bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Tribromo-1-chloroethyl carbonochloridate typically involves the reaction of 2,2,2-tribromoethanol with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CBr3CH2OH+COCl2→CBr3CH2OCOCl+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure. The use of advanced equipment and safety protocols is essential to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Tribromo-1-chloroethyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,2-tribromoethanol and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane and chloroform.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed:
2,2,2-Tribromoethanol: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 2,2,2-Tribromo-1-chloroethyl carbonochloridate is used as a reagent in organic synthesis. It is employed in the preparation of various intermediates and derivatives that are useful in further chemical transformations.
Biology and Medicine: The compound is studied for its potential use in the synthesis of biologically active molecules. Its derivatives may have applications in drug development and medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 2,2,2-Tribromo-1-chloroethyl carbonochloridate involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of substitution products. The presence of bromine and chlorine atoms enhances its reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
2,2,2-Trichloroethyl carbonochloridate: Similar in structure but contains chlorine atoms instead of bromine.
2,2,2-Tribromoethyl carbonochloridate: Lacks the chlorine atom present in 2,2,2-Tribromo-1-chloroethyl carbonochloridate.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This dual halogenation makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
114519-94-7 |
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Molecular Formula |
C3HBr3Cl2O2 |
Molecular Weight |
379.65 g/mol |
IUPAC Name |
(2,2,2-tribromo-1-chloroethyl) carbonochloridate |
InChI |
InChI=1S/C3HBr3Cl2O2/c4-3(5,6)1(7)10-2(8)9/h1H |
InChI Key |
JLMCXQGPXVTCHI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)(Br)Br)(OC(=O)Cl)Cl |
Origin of Product |
United States |
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